REACTION_CXSMILES
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[F:1][C:2]1[C:7]([I:8])=[C:6]([CH3:9])[CH:5]=[CH:4][C:3]=1[CH2:10][OH:11]>C(Cl)Cl.O=[Mn]=O>[F:1][C:2]1[C:7]([I:8])=[C:6]([CH3:9])[CH:5]=[CH:4][C:3]=1[CH:10]=[O:11]
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Name
|
|
Quantity
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1.69 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1I)C)CO
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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5.57 g
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Type
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catalyst
|
Smiles
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O=[Mn]=O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered through a pad of Celite®
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Type
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WASH
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Details
|
eluting with DCM
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
WASH
|
Details
|
the residue was loaded on an ISCO column (40 g, eluted with 15-35% ethyl acetate in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=O)C=CC(=C1I)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |